![molecular formula C7H6 B12593276 Bicyclo[3.2.0]hepta-1(5),2,6-triene CAS No. 604791-38-0](/img/structure/B12593276.png)
Bicyclo[3.2.0]hepta-1(5),2,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.0]hepta-1(5),2,6-triene is an organic compound with the molecular formula C7H6. It is a bicyclic structure containing a cyclopropane ring fused to a cycloheptatriene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hepta-1(5),2,6-triene can be synthesized through various methods. One common approach involves the thermal rearrangement of cycloheptatriene derivatives. For instance, the reaction of cycloheptatriene with certain reagents under controlled conditions can lead to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hepta-1(5),2,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of bicyclic or monocyclic products.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Bicyclo[3.2.0]hepta-1(5),2,6-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of strained bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives.
Industry: The compound and its derivatives are used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hepta-1(5),2,6-triene involves its interaction with molecular targets through its reactive sites. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are influenced by the strain in the bicyclic structure and the presence of substituents .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.2.0]hepta-1,3,6-triene
- Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene
- Cyclohepta-1,2,4,6-tetraene
Uniqueness
Bicyclo[3.2.0]hepta-1(5),2,6-triene is unique due to its specific ring structure and the position of the double bonds. This structural arrangement imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo various chemical reactions and form diverse products makes it a valuable subject of study in organic chemistry .
Properties
CAS No. |
604791-38-0 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
bicyclo[3.2.0]hepta-1(7),2,5-triene |
InChI |
InChI=1S/C7H6/c1-2-6-4-5-7(6)3-1/h1-2,4-5H,3H2 |
InChI Key |
YBKCVDVOBFADIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
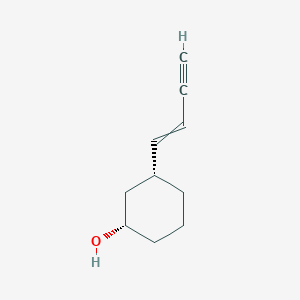
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
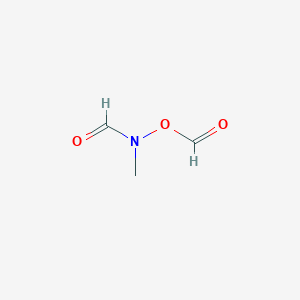
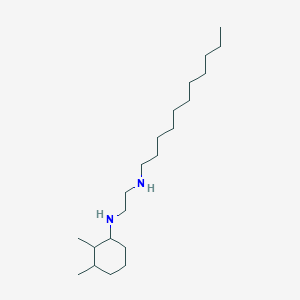
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
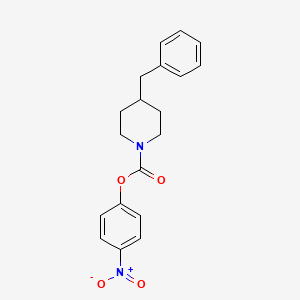
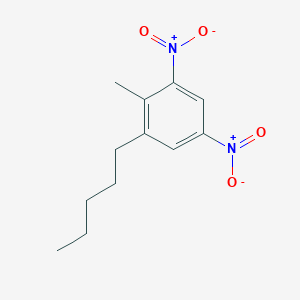
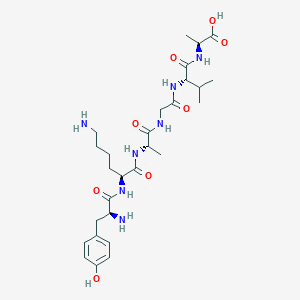
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)
